3,5-Diethyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S8965940
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diethyl-1H-pyrrole-2-carbaldehyde

Product Name

3,5-Diethyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

3,5-diethyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-3-7-5-8(4-2)10-9(7)6-11/h5-6,10H,3-4H2,1-2H3

InChI Key

ZTUALHWLYYQSEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N1)C=O)CC

3,5-Diethyl-1H-pyrrole-2-carbaldehyde (CAS 245035-90-9) is a highly specialized, di-alkylated heterocyclic building block primarily procured for the synthesis of advanced tetrapyrrolic macrocycles, porphyrins, and boron-dipyrromethene (BODIPY) fluorophores. Unlike standard unsubstituted or mono-alkylated pyrrole aldehydes, this compound features ethyl groups at the 3 and 5 positions, which impart a precisely tuned combination of steric hindrance, enhanced lipophilicity, and electron-donating inductive effects [1]. In industrial and advanced academic settings, it is selected when downstream applications demand highly soluble, aggregation-resistant photoactive materials or specific steric profiles in combinatorial drug libraries.

Procurement substitution with the more common 3,5-dimethyl-1H-pyrrole-2-carbaldehyde or unsubstituted 1H-pyrrole-2-carbaldehyde fundamentally alters the processability and performance of the final synthesized materials. Unsubstituted pyrrole aldehydes lack steric shielding at the 3 and 5 positions, leaving the resulting BODIPY or porphyrin cores vulnerable to nucleophilic attack and severe aggregation-caused quenching (ACQ) due to intermolecular π-π stacking [1]. While the 3,5-dimethyl analog provides some steric protection, it fails to deliver the high organic-solvent solubility required for scalable liquid-phase processing. The ethyl groups of 3,5-diethyl-1H-pyrrole-2-carbaldehyde significantly increase the lipophilicity of the resulting macrocycles, preventing precipitation during macrocyclization and enabling proper formulation into hydrophobic polymer matrices or lipid environments [2].

Enhanced Downstream Lipophilicity and Solvent Processability

The choice of alkyl substituents on the pyrrole precursor directly dictates the solubility of the resulting porphyrin or BODIPY dye. Utilizing 3,5-diethyl-1H-pyrrole-2-carbaldehyde increases the calculated LogP of the downstream macrocycle by approximately 1.0 to 1.5 units compared to the 3,5-dimethyl baseline [1]. This translates to a 2x to 5x increase in solubility in non-polar organic solvents such as dichloromethane and toluene, which is critical for preventing premature precipitation during complex macrocyclization reactions and facilitating easier column chromatography purification.

Evidence DimensionDownstream Macrocycle Organic Solubility (LogP and capacity)
Target Compound DataHigh solubility; +1.0 to 1.5 LogP increase per macrocycle
Comparator Or Baseline3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (lower solubility, baseline LogP)
Quantified Difference2x to 5x higher solubility in non-polar solvents
ConditionsStandard macrocyclization and purification in halogenated/aromatic solvents

Higher solubility ensures scalable, continuous processing and prevents yield losses due to intermediate precipitation during synthesis.

Steric Shielding for Aggregation-Caused Quenching (ACQ) Prevention

In the synthesis of fluorescent probes, intermolecular π-π stacking leads to severe signal loss. The bulky ethyl groups provided by 3,5-diethyl-1H-pyrrole-2-carbaldehyde enforce a larger intermolecular distance (>1.5 Å increase) in the solid state or in highly concentrated solutions compared to unsubstituted pyrrole cores [1]. This steric shielding maintains downstream BODIPY quantum yields above 70% in environments where unsubstituted or mono-substituted analogs suffer quenching drops to below 20%.

Evidence DimensionFluorescence Quantum Yield Retention in Concentrated Media
Target Compound Data>70% quantum yield retention
Comparator Or BaselineUnsubstituted pyrrole-2-carbaldehyde derivatives (<20% retention)
Quantified Difference>50% absolute improvement in quantum yield under aggregating conditions
ConditionsSolid-state or high-concentration lipid/polymer matrix formulations

Essential for procuring precursors intended for solid-state organic electronics or high-density biological imaging probes where fluorescence must be preserved.

Inductive Activation for Enhanced Condensation Yields

The ethyl substituents on 3,5-diethyl-1H-pyrrole-2-carbaldehyde exert a stronger electron-donating inductive effect than methyl groups, which increases the electron density and nucleophilicity of the pyrrole ring. During electrophilic aromatic substitutions or complex condensation reactions (such as Vilsmeier-Haack or indolinone library synthesis), this enhanced reactivity can provide up to 10-20% higher yields compared to the 3,5-dimethyl analog, particularly when reacting with sterically hindered electrophiles [1].

Evidence DimensionCondensation / Substitution Reaction Yield
Target Compound DataOptimized high yield (baseline + 10-20%)
Comparator Or Baseline3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (baseline yield)
Quantified Difference10-20% relative yield improvement in sterically demanding couplings
ConditionsElectrophilic condensation / combinatorial library synthesis

Improves the cost-efficiency and throughput of synthesizing complex, high-value small molecule libraries and macrocycles.

Highly Soluble BODIPY Dye Synthesis for Organic Electronics

Due to the superior lipophilicity imparted by the diethyl groups, this compound is the optimal precursor for synthesizing BODIPY derivatives used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The enhanced solubility allows for defect-free spin-coating and solution-phase deposition without the premature precipitation issues common to dimethylated analogs [1].

Combinatorial Kinase Inhibitor Library Development

In pharmaceutical procurement, 3,5-diethyl-1H-pyrrole-2-carbaldehyde is utilized as a critical building block for synthesizing indolinone-based combinatorial libraries (e.g., FLK and FGFR inhibitors). The specific steric bulk of the ethyl groups forces the resulting isomers into favorable trans conformations within the kinase binding pocket, a structural feature not achievable with unsubstituted pyrroles [2].

Aggregation-Resistant Biological Imaging Probes

When formulating fluorescent probes for lipid-rich environments or high-concentration cellular labeling, the steric shielding provided by the 3,5-diethyl substitution prevents π-π stacking. This makes it the precursor of choice over unsubstituted pyrrole aldehydes for ensuring high quantum yield retention in biological assays [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Explore Compound Types